molecular formula C18H20ClNO3S B4395572 N-(4-chloro-2,5-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide

N-(4-chloro-2,5-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide

Cat. No. B4395572
M. Wt: 365.9 g/mol
InChI Key: JFSSNWDBFHQHAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide, also known as AL-LAD, is a chemical compound that belongs to the lysergamide family. It is a derivative of lysergic acid diethylamide (LSD) and is known for its hallucinogenic effects. AL-LAD is a relatively new research chemical that has gained popularity among the scientific community due to its unique properties and potential applications.

Mechanism of Action

N-(4-chloro-2,5-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide acts on the serotonin receptors in the brain, which are responsible for regulating mood and other physiological processes. It binds to these receptors and alters their activity, resulting in the hallucinogenic effects that are associated with the compound.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which is associated with improved mood and reduced anxiety. N-(4-chloro-2,5-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has also been shown to increase the activity of the prefrontal cortex, which is responsible for cognitive processes such as decision-making and problem-solving.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2,5-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also highly selective for the serotonin receptors, which makes it useful for investigating the role of these receptors in various physiological processes. However, N-(4-chloro-2,5-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide is a relatively new compound, and its long-term effects and potential side effects are not well understood.

Future Directions

There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide. One area of interest is its potential use in the treatment of mental health conditions. Further research is needed to investigate its efficacy and safety in this context. Another area of interest is its potential use in the development of new psychoactive drugs. N-(4-chloro-2,5-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide's unique properties make it a promising candidate for the development of new compounds with specific effects on the serotonin receptors. Finally, further research is needed to investigate the long-term effects of N-(4-chloro-2,5-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide and its potential side effects. This will be important for ensuring the safety of any future applications of the compound.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has been the subject of several scientific studies that have investigated its potential applications. One area of research has focused on its use in the treatment of various mental health conditions, such as depression and anxiety. N-(4-chloro-2,5-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has been shown to have a positive effect on mood and may be useful in the development of new treatments for these conditions.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c1-12-4-6-13(7-5-12)24-9-8-18(21)20-15-11-16(22-2)14(19)10-17(15)23-3/h4-7,10-11H,8-9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSSNWDBFHQHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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